

# Spectroscopic and Experimental Insights into Deuterated 1-Bromononane

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## Compound of Interest

Compound Name: 1-Bromononane-d3

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for deuterated 1-bromononane, a molecule of significant interest in synthetic chemistry and drug development. Due to the limited availability of specific data for **1-bromononane-d3**, this document focuses on the closely related and more extensively characterized 1-bromononane-d19, offering valuable insights into the expected spectroscopic behavior of its deuterated analogs. The principles and protocols outlined herein are broadly applicable to various deuterated long-chain alkyl halides.

## Spectroscopic Data Presentation

The introduction of deuterium atoms into 1-bromononane induces predictable and informative changes in its mass spectrum and nuclear magnetic resonance (NMR) spectra. The following tables summarize the expected quantitative data for 1-bromononane-d19, contrasted with its non-deuterated counterpart.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration significantly alters the NMR profile of 1-bromononane. In  $^1\text{H}$  NMR, the signals corresponding to the deuterated positions are absent, a feature that can be exploited for use as an internal standard in quantitative NMR (qNMR).<sup>[1]</sup> In  $^{13}\text{C}$  NMR, the carbons attached to deuterium exhibit multiplet splitting due to C-D coupling.<sup>[2]</sup>

Table 1: Predicted  $^1\text{H}$ -NMR Spectral Data for 1-Bromononane-d19

Position	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity
-CD <sub>2</sub> Br	~3.40	Broad Singlet
-(CD <sub>2</sub> ) <sub>7</sub> -	~1.26 - 1.85	Broad Multiplet
-CD <sub>3</sub>	~0.88	Broad Singlet

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in 1-bromononane and may vary slightly based on experimental conditions.[\[2\]](#)

Table 2: Predicted  $^{13}\text{C}$ -NMR Spectral Data for 1-Bromononane-d19

Carbon Position	Chemical Shift ( $\delta$ ) ppm (from 1-bromononane)	Predicted Multiplicity (due to C-D coupling)
C1 (-CD <sub>2</sub> Br)	33.9	Quintet
C2	31.9	Quintet
C3	28.7	Quintet
C4	29.3	Quintet
C5	29.5	Quintet
C6	28.2	Quintet
C7	32.9	Quintet
C8	22.7	Quintet
C9 (-CD <sub>3</sub> )	14.1	Septet

Note: The replacement of protons with deuterium leads to the splitting of carbon signals into multiplets due to one-bond carbon-deuterium coupling. The chemical shifts are based on the non-deuterated analog and may experience minor isotopic shifts.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides a direct confirmation of deuteration by revealing an increase in the molecular weight of the parent ion and its fragments. The presence of bromine, with its two stable isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ), results in a characteristic isotopic pattern for bromine-containing ions.<sup>[3]</sup>

Table 3: Predicted Mass Spectrometry Data for 1-Bromononane-d19

Ion	m/z (Predicted)	Description
$[\text{M}]^+$	225/227	Molecular ion peak (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes)
$[\text{M-D}]^+$	223/225	Loss of a deuterium radical
$[\text{M-CD}_2\text{Br}]^+$	130	Loss of the bromomethyl-d <sub>2</sub> radical
$[\text{C}_n\text{D}_{2n+1}]^+$	various	Alkyl-d fragments

Note: The molecular weight of 1-bromononane-d19 is approximately 226.27 g/mol. The mass spectrum will exhibit characteristic isotopic clusters for bromine-containing fragments.

## Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline standardized procedures for NMR and MS analysis of deuterated 1-bromononane.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^2\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm isotopic labeling and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the deuterated 1-bromononane sample in a suitable non-deuterated solvent (e.g., chloroform, acetone).
- Transfer the solution to a 5 mm NMR tube.

#### $^2\text{H}$ -NMR Acquisition Parameters (Illustrative):

- Pulse Program: Standard single-pulse experiment.
- Solvent: Chloroform (non-deuterated).
- Temperature: 298 K.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 (signal averaging may be required depending on concentration).
- Spectral Width: Centered on the expected chemical shift range for deuterated alkanes (~0-4 ppm).

#### $^{13}\text{C}$ -NMR Acquisition Parameters (Illustrative):

- Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) can be used, but a non-deuterated solvent is preferable to avoid overlapping signals.
- Temperature: 298 K.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 5-10 seconds (a longer delay is necessary for deuterated carbons).
- Number of Scans: 1024 or higher (due to the low natural abundance of  $^{13}\text{C}$  and potential signal broadening from C-D coupling).
- Spectral Width: 0-220 ppm.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern to confirm identity and isotopic enrichment.

**Instrumentation:** A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

**Sample Preparation:**

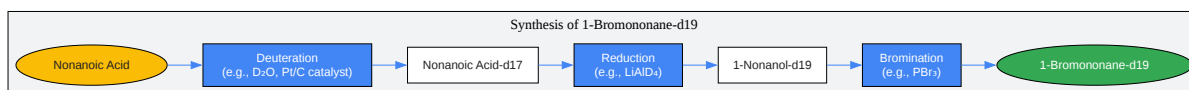
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

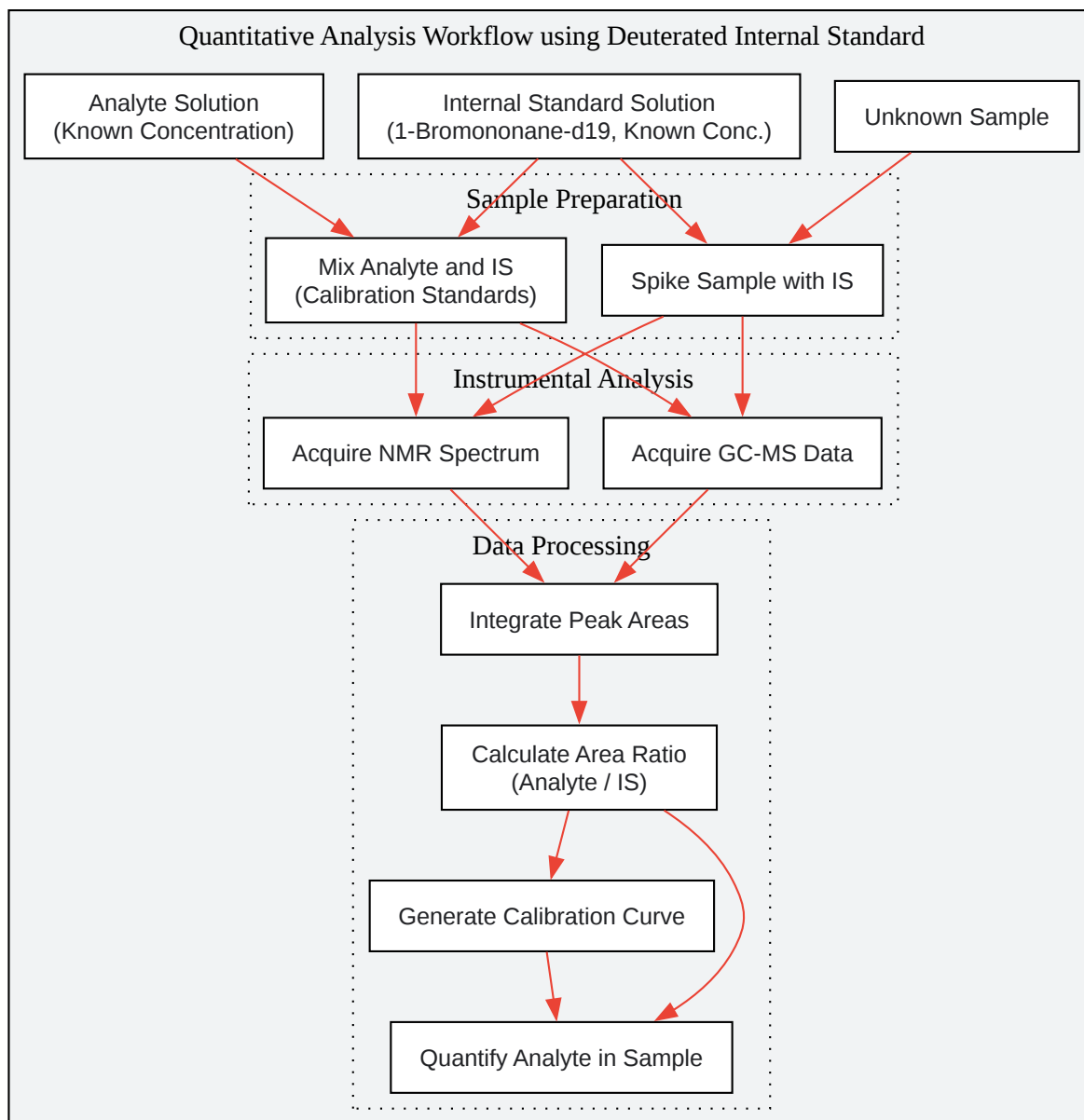
**GC-MS Parameters (Illustrative):**

- GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.
- Scan Speed: 2 scans/second.

## Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving deuterated 1-bromononane.





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## References

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